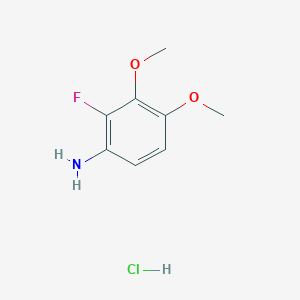

2-Fluoro-3,4-dimethoxyaniline;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorinated compounds typically involves strategic halogen-lithium exchange reactions, followed by alkylation or other functional group transformations. For instance, the preparation of fluorinated amphetamines relies on a low-temperature aromatic halogen-lithium exchange reaction, demonstrating a methodology that could be adapted for synthesizing 2-Fluoro-3,4-dimethoxyaniline hydrochloride derivatives (Gerdes, Mathis, & Shulgin, 1988).

Molecular Structure Analysis

The molecular structure of fluorinated compounds reveals critical insights into their chemical behavior and potential applications. Crystallographic studies of related compounds, such as 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, highlight the role of fluorine in forming hydrogen bonds and elaborate two-dimensional networks, crucial for understanding the packing and structural stability of 2-Fluoro-3,4-dimethoxyaniline hydrochloride (Boese et al., 2002).

Chemical Reactions and Properties

The reactivity of fluorinated compounds varies significantly, with the fluorine atom often serving as a reactive site or influencing the reactivity of adjacent functional groups. For example, the synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes from 2-fluoro-1,1-dimethoxy-3-methylbut-2-ene illustrates the role of fluorine in facilitating specific chemical transformations, which could be analogous to reactions involving 2-Fluoro-3,4-dimethoxyaniline hydrochloride (Camps, Coll, Messeguer, & Pericàs, 1980).

Wissenschaftliche Forschungsanwendungen

Synthesis and Fluorescent Properties

- A study describes the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, using a procedure that involves fluoro-substituted anilines. This study highlights the photofluorescent properties of these compounds, indicating the potential application of fluoro-substituted anilines in the development of fluorescent materials (Politanskaya et al., 2015).

Synthesis of Medicinal Compounds

- Vortioxetine hydrobromide, an antidepressant medication, was synthesized starting from 1-fluoro-2-nitrobenzene, demonstrating the use of fluoro-substituted anilines in pharmaceutical synthesis (Fang et al., 2014).

Applications in Nonlinear Optics

- The crystal structures of compounds with fluoro-substituted anilines were studied for their potential use in nonlinear optics. These studies indicate the relevance of such compounds in the development of materials for optical applications (Boese et al., 2002).

Antioxidant and Cytotoxic Properties

- Benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, synthesized from fluoro-substituted anilines, have been found to possess antioxidant properties and exhibit cytotoxic effects against certain tumor cells (Politanskaya et al., 2016).

Electrochemical Applications

- A solvent-free mechanochemical route was developed for the preparation of poly(2,5-dimethoxyaniline) hydrochloride nanostructures, showcasing the application of fluoro-substituted anilines in electrochemical devices like supercapacitors (Palaniappan et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-3,4-dimethoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2.ClH/c1-11-6-4-3-5(10)7(9)8(6)12-2;/h3-4H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZNTXPYTOZQOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)F)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3,4-dimethoxyaniline;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)

![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)

![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)

![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)

![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)